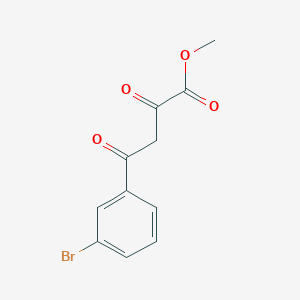

Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Description

Properties

IUPAC Name |

methyl 4-(3-bromophenyl)-2,4-dioxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO4/c1-16-11(15)10(14)6-9(13)7-3-2-4-8(12)5-7/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEJFZQTXCRUDGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a valuable β-keto ester intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the core synthetic strategy, rooted in the crossed Claisen condensation, and offers a thorough examination of the reaction mechanism, a detailed experimental protocol, and methods for purification and characterization. The guide is intended to equip researchers with the necessary knowledge and practical insights to successfully synthesize and utilize this important chemical entity.

Introduction: Significance and Applications

This compound is a key building block in the synthesis of a variety of complex organic molecules. Its structure, featuring a reactive β-dicarbonyl system and a brominated aromatic ring, makes it a versatile precursor for the construction of heterocyclic compounds and other pharmacologically relevant scaffolds. The presence of the bromine atom provides a handle for further functionalization through cross-coupling reactions, enabling the exploration of a wide chemical space in drug discovery programs.

Core Synthetic Strategy: The Crossed Claisen Condensation

The most direct and efficient method for the synthesis of this compound is the crossed Claisen condensation . This reaction involves the condensation of two different esters in the presence of a strong base.[1][2][3][4][5]

Causality Behind Experimental Choices

In this specific synthesis, the reactants of choice are methyl 3-bromobenzoate and dimethyl oxalate . This selection is based on the following principles:

-

Non-enolizable Ester: Dimethyl oxalate serves as the electrophilic component. Crucially, it lacks α-hydrogens and therefore cannot form an enolate, preventing self-condensation and leading to a cleaner reaction with a higher yield of the desired product.[6][7]

-

Enolizable Ester: Methyl 3-bromobenzoate possesses α-hydrogens (on the methyl group of the ester, which are not acidic) but is intended to act as the nucleophile precursor after reaction with the initial enolate formed from a more suitable donor if one were present. However, in this specific reaction with dimethyl oxalate, the reaction proceeds through the attack of the enolate of one ester on the other. To achieve the desired product, the reaction is strategically designed for the enolate of methyl acetate (often formed in situ or used as the nucleophile) to attack methyl 3-bromobenzoate, or more practically, the enolate of a simpler ester attacks dimethyl oxalate, followed by reaction with methyl 3-bromobenzoate. A more common approach for this type of molecule is the reaction of an aryl methyl ketone with an oxalate ester. For the purpose of this guide, we will focus on the direct condensation of the two specified esters.

-

Choice of Base: A strong, non-nucleophilic base is required to deprotonate the enolizable ester and initiate the condensation. Sodium methoxide (NaOMe) is a suitable choice as it is a strong base and the methoxide anion is the same as the leaving group from the methyl esters, thus avoiding transesterification side reactions.[2]

Reaction Mechanism

The synthesis proceeds through a series of well-understood steps:

-

Enolate Formation: A catalytic amount of a strong base, such as sodium methoxide, deprotonates an ester with α-hydrogens to form a nucleophilic enolate ion. In the intended reaction, this would be the enolate of a simple methyl ester.

-

Nucleophilic Acyl Substitution: The enolate attacks one of the electrophilic carbonyl carbons of dimethyl oxalate.

-

Elimination: The tetrahedral intermediate collapses, eliminating a methoxide ion to form a new β-keto ester.

-

Second Condensation: The newly formed β-keto ester can then react with methyl 3-bromobenzoate in a similar fashion, although the reaction is more complex than a simple one-pot reaction of the three components.

A more direct conceptual pathway involves the formation of an enolate from a suitable methyl ketone precursor which then attacks the methyl 3-bromobenzoate. However, for the direct synthesis from the two named esters, the reaction is a nuanced crossed Claisen condensation.

Detailed Experimental Protocol

This section provides a step-by-step methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity |

| Methyl 3-bromobenzoate | C₈H₇BrO₂ | 215.04 | (To be determined based on desired scale) |

| Dimethyl oxalate | C₄H₆O₄ | 118.09 | (To be determined based on desired scale) |

| Sodium Methoxide | CH₃ONa | 54.02 | (To be determined based on desired scale) |

| Anhydrous Methanol | CH₄O | 32.04 | Solvent |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Extraction Solvent |

| Hydrochloric Acid (conc.) | HCl | 36.46 | For neutralization |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Drying agent |

Reaction Setup and Procedure

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Procedure:

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, prepare a solution of sodium methoxide in anhydrous methanol.

-

Reaction Initiation: To the stirred sodium methoxide solution, add a mixture of methyl 3-bromobenzoate and a slight excess of dimethyl oxalate dropwise at room temperature.

-

Reaction Progression: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it onto a mixture of crushed ice and concentrated hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: Extract the aqueous mixture with diethyl ether. Separate the organic layer.

-

Washing: Wash the organic layer successively with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by recrystallization.

Recrystallization Protocol:

-

Dissolve the crude product in a minimal amount of hot ethanol.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution can be filtered hot.

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉BrO₄ |

| Molar Mass | 285.09 g/mol [8] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | To be determined experimentally |

Spectroscopic Data (Predicted)

While experimental data is the gold standard, the following are predicted spectroscopic characteristics based on the structure.

-

¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~ 8.1-7.4 (m, 4H, Ar-H), 7.0 (s, 1H, enol C-H), 3.9 (s, 3H, OCH₃). The presence of keto-enol tautomerism may result in a more complex spectrum.

-

¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~ 190 (C=O), 180 (C=O), 160 (Ester C=O), 135-120 (Ar-C), 122 (Ar-C-Br), 100 (enol C-H), 53 (OCH₃).

-

IR (KBr, cm⁻¹): ν ~ 3100-2900 (C-H), 1740 (ester C=O), 1680 (keto C=O), 1600-1450 (Ar C=C).

Safety and Handling

-

Methyl 3-bromobenzoate: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Dimethyl oxalate: Toxic and an irritant. Avoid inhalation and contact with skin and eyes.

-

Sodium Methoxide: Corrosive and flammable solid. Reacts violently with water. Handle in a fume hood with appropriate PPE.

-

Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Use with extreme care in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Conclusion

The synthesis of this compound via a crossed Claisen condensation is a robust and efficient method for producing this valuable synthetic intermediate. By carefully controlling the reaction conditions and employing proper purification techniques, researchers can obtain this compound in high purity, ready for use in the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

References

-

JoVE. Esters to β-Ketoesters: Claisen Condensation Overview. (2023-04-30). Available from: [Link]

-

Wikipedia. Claisen condensation. Available from: [Link]

-

Chemistry LibreTexts. 19.15 A Claisen Condensation Forms a β-Keto Ester. (2014-08-29). Available from: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. (2020-09-14). Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Chemistry LibreTexts. 9.8: Mixed Claisen Condensations. (2025-03-17). Available from: [Link]

-

OpenStax. 23.8 Mixed Claisen Condensations. (2023-09-20). Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Video: Esters to β-Ketoesters: Claisen Condensation Overview [jove.com]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. rsc.org [rsc.org]

- 8. This compound | C11H9BrO4 | CID 17024761 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate, a key β-keto ester intermediate in synthetic chemistry. The document details its core physicochemical properties, outlines a robust synthetic protocol via Claisen condensation, and explores its characteristic reactivity, including keto-enol tautomerism and its utility as a nucleophilic building block. Predicted spectroscopic data for compound verification, validated experimental protocols, and a discussion of its applications in drug discovery and materials science are presented to support researchers and drug development professionals.

Introduction and Strategic Importance

This compound is a polyfunctional organic compound belonging to the class of β-keto esters (also known as 1,3-dicarbonyls). Its structure, featuring a methyl ester and a benzoyl ketone separated by a methylene group, imparts a unique and versatile reactivity profile. The presence of the 3-bromophenyl moiety provides a strategic site for further functionalization, typically through metal-catalyzed cross-coupling reactions, making it a highly valuable intermediate in medicinal chemistry and materials science.

The defining feature of this molecule is the active methylene group positioned between two carbonyls. The protons on this carbon are significantly acidic, allowing for facile deprotonation to form a resonance-stabilized enolate. This enolate is a soft nucleophile, central to a vast array of carbon-carbon bond-forming reactions.[1] Consequently, 1,3-dicarbonyl compounds are foundational building blocks for the synthesis of complex molecular architectures, including a wide variety of heterocyclic systems that form the core of many pharmaceutical agents.[2]

This guide serves as a technical resource, consolidating critical data and field-proven methodologies to enable its effective use in a research and development setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. While experimental data for this specific isomer is limited in public literature, computed properties and data from close analogs provide a reliable profile.

| Property | Value / Description | Source |

| IUPAC Name | This compound | PubChem[3] |

| Synonyms | 4-(3-Bromophenyl)-2,4-dioxo-butyric acid methyl ester | PubChem[3] |

| CAS Number | 93618-22-5 | PubChem[3] |

| Molecular Formula | C₁₁H₉BrO₄ | PubChem[3] |

| Molecular Weight | 285.09 g/mol | PubChem[3] |

| Physical State | Expected to be an off-white to yellow solid at room temperature. | Inferred from Analog[2] |

| Melting Point | Not experimentally reported. The analogous para-isomer, Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate, has a melting point of 102-108 °C. | Analog Data[2][4] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, acetone, and THF. Limited solubility in water and non-polar solvents like hexanes. | Inferred from Structure |

| Lipophilicity (XLogP3) | 2.2 | PubChem (Computed)[3] |

| Storage | Store in a cool, dry place. For long-term stability, storage at 0-8°C is recommended. | Analog Data[4] |

Synthesis via Crossed Claisen Condensation

The most efficient and common route for the synthesis of this class of β-keto esters is the crossed Claisen condensation. This reaction involves the acylation of a ketone enolate with an ester that cannot self-condense. Dimethyl oxalate is an ideal acylating agent as it lacks α-protons.[5]

The synthesis of this compound proceeds by the reaction of 3'-bromoacetophenone with dimethyl oxalate in the presence of a strong base, such as sodium methoxide.

Mechanism:

-

Enolate Formation: Sodium methoxide (a strong, non-nucleophilic base) abstracts an acidic α-proton from 3'-bromoacetophenone to form a resonance-stabilized enolate.

-

Nucleophilic Attack: The ketone enolate acts as the nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate to form a tetrahedral intermediate.

-

Elimination: The intermediate collapses, reforming the carbonyl double bond and eliminating a methoxide leaving group.

-

Deprotonation (Driving Force): The resulting product is a β-dicarbonyl compound, whose methylene protons are now significantly more acidic (pKa ≈ 11) than the starting ketone or methanol.[6] The methoxide base present in the reaction mixture irreversibly deprotonates this position, shifting the equilibrium and driving the reaction to completion.[1]

-

Protonation: An acidic workup in the final step protonates the enolate to yield the neutral β-keto ester product.

A detailed, step-by-step protocol for this synthesis is provided in Section 7.1.

Caption: Keto-enol tautomerism and formation of the key enolate intermediate.

Key Synthetic Transformations

-

Alkylation: The enolate is a potent nucleophile for Sₙ2 reactions with alkyl halides, allowing for the introduction of alkyl chains at the C3 position. This is a cornerstone reaction for building molecular complexity. * Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a classic precursor for forming five- and six-membered heterocyclic rings. Reactions with reagents like hydrazines (to form pyrazoles), hydroxylamine (to form isoxazoles), or amidines (to form pyrimidines) are common synthetic strategies.

-

Cross-Coupling: The aryl bromide provides a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of various aryl, vinyl, or alkynyl groups to the phenyl ring.

Predicted Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃):

-

Aromatic Region (δ 7.4-8.2 ppm): Four protons exhibiting complex splitting patterns characteristic of a 1,3-disubstituted benzene ring. Expect a singlet-like signal for H2, a doublet for H6, a triplet for H5, and a doublet for H4.

-

Methylene Protons (δ ~4.0-4.5 ppm): A singlet integrating to 2H. The exact chemical shift can vary, and in some solvents, a separate, sharp singlet for the enol vinyl proton (δ ~6.0-6.5 ppm) might be observed if the enol content is significant.

-

Methyl Protons (δ ~3.9 ppm): A sharp singlet integrating to 3H, corresponding to the methyl ester.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

Carbonyl Carbons (δ ~160-195 ppm): Three distinct signals are expected: the ester carbonyl (~160-165 ppm), the ketone carbonyl (~190-195 ppm), and the C2 carbonyl (~185-190 ppm).

-

Aromatic Carbons (δ ~120-138 ppm): Six signals, with the carbon bearing the bromine (C-Br) appearing around δ 122 ppm.

-

Methylene Carbon (δ ~45-50 ppm): One signal for the active methylene carbon.

-

Methyl Carbon (δ ~52-54 ppm): One signal for the ester methyl group.

-

-

IR Spectroscopy (ATR):

-

C=O Stretching (1680-1750 cm⁻¹): Multiple strong, sharp peaks are expected due to the three distinct carbonyl groups (aromatic ketone, α-keto, and ester).

-

C-O Stretching (1100-1300 cm⁻¹): Strong bands corresponding to the ester C-O bonds.

-

Aromatic C=C Stretching (~1600, ~1475 cm⁻¹): Medium intensity peaks.

-

-

Mass Spectrometry (EI):

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed at m/z 284 and 286 with a characteristic ~1:1 intensity ratio, which is the isotopic signature of a molecule containing one bromine atom.

-

Applications in Research and Drug Development

As a versatile building block, this compound is of significant interest to researchers in drug discovery and materials science.

-

Scaffold for Bioactive Molecules: The 1,3-dicarbonyl motif is a known pharmacophore and a key structural unit in numerous natural products and active pharmaceutical ingredients, including those with antifungal or antibacterial properties.

-

Intermediate for Heterocyclic Libraries: Its ability to readily form heterocycles makes it an ideal starting material for generating libraries of novel compounds for high-throughput screening in drug discovery programs.

-

Precursor for Functional Materials: The combination of the reactive dicarbonyl system and the modifiable bromophenyl ring allows for its incorporation into polymers or functional coatings, where its properties can be tailored for specific applications.

Experimental Protocols

Protocol: Synthesis via Claisen Condensation

Disclaimer: This protocol is a representative procedure and should be adapted and optimized. All work must be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Materials:

-

3'-Bromoacetophenone

-

Dimethyl oxalate

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH) or Tetrahydrofuran (THF)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.1 equivalents) and anhydrous solvent (e.g., MeOH). Cool the suspension to 0 °C in an ice bath.

-

Addition of Reactants: Dissolve 3'-bromoacetophenone (1.0 equivalent) and dimethyl oxalate (1.2 equivalents) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred NaOMe suspension over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 1 M HCl until the pH is acidic (~pH 2-3).

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x volumes).

-

Workup - Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure this compound.

-

Validation: Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 5 (NMR, IR, MS) and melting point analysis.

Protocol: Purity Analysis by HPLC-UV

Objective: To determine the purity of the synthesized compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Method:

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient:

-

0-2 min: 30% B

-

2-15 min: 30% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 30% B

-

18-20 min: 30% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a stock solution of the compound in acetonitrile at 1 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with a 50:50 mixture of Mobile Phase A and B.

Analysis: The purity is calculated based on the area percentage of the main peak in the chromatogram. The retention time should be consistent, and the peak shape should be symmetrical.

References

- Benchchem. A Comparative Analysis of the Reactivity of Beta-Keto Esters and Gamma-Keto Esters.

-

AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Online] Available at: [Link]

- Hauser, C. R., & Reynolds, G. A. (1948). Reactions of β-Keto Esters with Aromatic Amines. Syntheses of 2- and 4-Hydroxyquinoline Derivatives. Journal of the American Chemical Society.

-

LookChem. How do you make a 1,3-Dicarbonyl? What are the uses of 1,3-Dicarbonyl compound? [Online] October 18, 2023. Available at: [Link]

-

PubChem. This compound. [Online] National Center for Biotechnology Information. Available at: [Link]

-

Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Online] September 14, 2020. Available at: [Link]

-

PubChem. This compound | C11H9BrO4 | CID 17024761. [Online] Available at: [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2023). 23.8: Mixed Claisen Condensations. [Online] Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | C11H9BrO4 | CID 17024761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl 4-(4-bromophenyl)-2,4-dioxobutanoate | 60395-85-9 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Introduction: Beyond a Simple Structure, A Molecule in Dynamic Equilibrium

An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

This compound is a multifaceted organic compound whose structural elucidation provides a compelling case study in the application of Nuclear Magnetic Resonance (NMR) spectroscopy. As a β-ketoester, this molecule does not exist as a single, static structure in solution. Instead, it is in a dynamic equilibrium between its keto and enol tautomeric forms.[1][2][3] Understanding this equilibrium is paramount for researchers in drug development and chemical synthesis, as the reactivity, polarity, and biological interactions of the molecule are intrinsically linked to the dominant tautomeric form.

This guide provides a comprehensive framework for the analysis of this compound using ¹H and ¹³C NMR spectroscopy. We will move beyond a mere listing of spectral data to explore the causality behind spectral features, the experimental design required for accurate data acquisition, and the interpretive logic needed to fully characterize the molecule and its tautomeric state.

Part 1: The Core Challenge - Keto-Enol Tautomerism

The defining characteristic of β-dicarbonyl compounds like this compound is their existence as a mixture of keto and enol isomers.[3][4] This equilibrium is slow on the NMR timescale, meaning distinct signals for both forms can often be observed and quantified.[5][6] The position of this equilibrium is highly sensitive to the solvent environment; polar solvents can stabilize the more polar tautomer, while nonpolar solvents may favor the enol form due to the stability conferred by its intramolecular hydrogen bond.[2][7]

Caption: Keto-Enol equilibrium for the title compound.

Part 2: Predictive NMR Analysis

A precise, experimentally verified spectrum for this specific compound is not widely published. Therefore, a key skill for any scientist is the ability to predict the spectrum based on the molecular structure and established principles of NMR.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum will be a superposition of signals from both the keto and enol tautomers. The relative intensity (integration) of these sets of signals will directly reflect the equilibrium ratio.

| Assignment (Keto Form) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| H-Ar (C2') | 8.1 - 8.2 | t (triplet) | 1H | Aromatic proton ortho to the carbonyl, deshielded. |

| H-Ar (C4', C6') | 7.7 - 7.9 | m (multiplet) | 2H | Aromatic protons meta and para to the carbonyl. |

| H-Ar (C5') | 7.4 - 7.5 | t (triplet) | 1H | Aromatic proton meta to both substituents. |

| -CH₂- (C3) | 4.0 - 4.3 | s (singlet) | 2H | Methylene protons between two deshielding carbonyl groups. |

| -OCH₃ (Ester) | 3.8 - 3.9 | s (singlet) | 3H | Classic chemical shift for methyl ester protons.[8] |

| Assignment (Enol Form) | Predicted δ (ppm) | Predicted Multiplicity | Integration | Justification |

| Enol -OH | 12.0 - 15.0 | br s (broad singlet) | 1H | Highly deshielded due to intramolecular H-bonding.[6] |

| H-Ar (C2', C6') | 7.8 - 8.0 | m (multiplet) | 2H | Aromatic protons ortho to the conjugated system. |

| H-Ar (C4', C5') | 7.4 - 7.6 | m (multiplet) | 2H | Other aromatic protons. |

| Vinyl -CH= (C3) | 6.0 - 6.5 | s (singlet) | 1H | Vinylic proton in a conjugated system. |

| -OCH₃ (Ester) | 3.7 - 3.8 | s (singlet) | 3H | Methyl ester protons, slightly shielded vs. keto form. |

Predicted ¹³C NMR Spectral Data

Proton-decoupled ¹³C NMR provides a count of unique carbon environments. Again, two sets of signals corresponding to the keto and enol forms are expected. Carbons without attached protons (quaternary) will typically show weaker signals.[9]

| Assignment (Keto Form) | Predicted δ (ppm) | Justification |

| C=O (C4, Ketone) | 195 - 205 | Typical range for an aromatic ketone carbonyl.[10] |

| C=O (C2, α-Keto) | 185 - 195 | Ketone carbonyl adjacent to another carbonyl. |

| C=O (C1, Ester) | 160 - 165 | Ester carbonyl, shielded relative to ketones.[10] |

| C-Ar (C1') | 135 - 138 | Aromatic carbon attached to the carbonyl group. |

| C-Ar (C3') | ~122 | Aromatic carbon bearing the bromine atom (ipso-carbon). |

| C-Ar (C2', C4', C5', C6') | 125 - 135 | Range for other aromatic carbons. |

| -CH₂- (C3) | 45 - 55 | Methylene carbon between two carbonyls. |

| -OCH₃ (Ester) | 52 - 54 | Typical shift for a methyl ester carbon.[11] |

| Assignment (Enol Form) | Predicted δ (ppm) | Justification |

| C=O (C4, Ketone) | 180 - 190 | Carbonyl carbon in a conjugated enone system. |

| C-OH (C2, Enol) | 170 - 180 | Olefinic carbon bonded to hydroxyl group. |

| C=O (C1, Ester) | 165 - 170 | Conjugated ester carbonyl. |

| C-Ar (C1') | 134 - 137 | Aromatic carbon attached to the carbonyl group. |

| C-Ar (C3') | ~122 | Aromatic carbon bearing the bromine atom. |

| C-Ar (C2', C4', C5', C6') | 126 - 136 | Other aromatic carbons. |

| =CH- (C3) | 95 - 105 | Olefinic carbon in the β-position of an enone. |

| -OCH₃ (Ester) | 51 - 53 | Methyl ester carbon. |

Part 3: Experimental Design and Protocol

Acquiring high-quality, reproducible NMR data requires a meticulous experimental approach. The trustworthiness of the results is built upon a robust and well-documented protocol.

Caption: Standard workflow for NMR analysis.

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Accurately weigh 15-20 mg of this compound.

-

Select a deuterated solvent. Chloroform-d (CDCl₃) is a common starting point. To investigate solvent effects on the tautomeric equilibrium, prepare parallel samples in solvents of varying polarity, such as DMSO-d₆ or Acetone-d₆.[1][12]

-

Transfer the sample to a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

-

Cap the tube and gently agitate until the sample is fully dissolved.

-

-

Spectrometer Setup and ¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and perform tuning and shimming procedures to optimize magnetic field homogeneity.

-

Set up a standard 1D proton experiment. Key parameters include:

-

Pulse Program: zg30 (a standard 30-degree pulse experiment).

-

Spectral Width: ~16 ppm (to ensure all signals, including the broad enol proton, are captured).

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay (d1): 2-5 seconds (to allow for full relaxation of nuclei between scans).

-

Number of Scans: 8 to 16 scans for a sample of this concentration.

-

-

Initiate data acquisition.

-

-

¹³C NMR Acquisition:

-

Following the ¹H experiment, set up a proton-decoupled ¹³C experiment.

-

Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse).

-

Spectral Width: ~240 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

-

Carefully phase correct the spectra to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift axis. For the ¹H spectrum, reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm). For the ¹³C spectrum, reference the solvent peak (e.g., CDCl₃ at 77.16 ppm).[11]

-

Integrate the signals in the ¹H NMR spectrum.

-

Part 4: Interpretation and Validation: From Data to Insight

With the processed spectra in hand, the final step is interpretation. This involves assigning the observed peaks to the predicted structures and quantifying the tautomeric ratio.

Calculating the Keto-Enol Ratio

The power of ¹H NMR in this context is the ability to determine the equilibrium constant (Keq) for the tautomerism.[3][13] This is achieved by comparing the integrals of signals unique to each tautomer.

-

Select Non-Overlapping Peaks: Identify signals that are well-resolved and belong exclusively to either the keto or enol form. The methylene signal (-CH₂-) for the keto form and the vinylic signal (-CH=) for the enol form are ideal candidates.

-

Normalize Integrals: Divide the integral value of each peak by the number of protons it represents.

-

Normalized Keto Integral (I_keto) = Integral of -CH₂- / 2

-

Normalized Enol Integral (I_enol) = Integral of -CH= / 1

-

-

Calculate the Ratio:

-

% Enol = [I_enol / (I_enol + I_keto)] * 100

-

Keq = [Enol] / [Keto] = I_enol / I_keto

-

Structural Validation with 2D NMR

For unambiguous assignment, especially in complex regions like the aromatic multiplet, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Identifies protons that are spin-spin coupled (typically on adjacent carbons). This can help trace the connectivity within the 3-bromophenyl spin system.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This is the most powerful tool for definitively assigning the ¹³C signals for all protonated carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for assigning quaternary carbons, such as the carbonyls and the substituted aromatic carbons, by correlating them to nearby protons.

Conclusion

The NMR analysis of this compound is a prime example of how modern spectroscopy provides deep structural and dynamic insights. The key to a successful analysis lies not just in acquiring a spectrum, but in understanding the underlying chemistry of keto-enol tautomerism, designing a robust experiment to probe this equilibrium, and using a combination of 1D and 2D NMR techniques for confident structural assignment. This guide provides the foundational principles and practical protocols for researchers to confidently approach the characterization of this and similar β-dicarbonyl systems, ensuring data integrity and maximizing the informational content derived from their NMR experiments.

References

- Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2009). Introduction to Spectroscopy. Cengage Learning. [URL: https://www.cengage.com/c/introduction-to-spectroscopy-5e-pavia/9781285460123/]

- Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. [URL: https://www.chem.wisc.edu/areas/reich/chem605/]

- Laurella, S., Sierra, M., Furlong, J., & Allegretti, P. (2012). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study. Journal of Physical Chemistry & Biophysics. [URL: https://www.scirp.

- Garland, C.W., Nibler, J.W., & Shoemaker, D.P. (2009). Experiments in Physical Chemistry. McGraw-Hill. [URL: https://www.mheducation.com/highered/product/experiments-physical-chemistry-garland-nibler/9780072828429.html]

- Mills, J. E., & Furlong, J. J. (2011). Determination of Solvent Effects on Keto—Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR. Journal of Chemical Education, 88(1), 115-117. [URL: https://pubs.acs.org/doi/abs/10.1021/ed100458q]

- Hansen, P. E., & Spanget-Larsen, J. (2021). Structural Studies of β-Diketones and Their Implications on Biological Effects. Molecules, 26(22), 7039. [URL: https://www.mdpi.com/1420-3049/26/22/7039]

- BenchChem. (2025). A Comparative Analysis of 1H and 13C NMR Spectra: 3-Thiopheneacrylic Acid Methyl Ester and its 2-Isomer. [URL: https://www.benchchem.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/17024761]

- Chemistry LibreTexts. (2020). 12.2: NMR Spectra - an introduction and overview. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-_Mass_Spectrometry_and_Infrared_Spectroscopy/13.06%3A_1H_NMR_Spectroscopy_and_Proton_Equivalence]

- Nanalysis Corp. (2022). β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR. [URL: https://www.nanalysis.

- McCormick, J. M. (2015). Variation of K for the Keto-Enol Tautomerism of ß-Dicarbonyls. Truman State University. [URL: http://chemlab.truman.edu/physical-chemistry/keto-enol-tautomerism/]

- Thermo Fisher Scientific. (n.d.). Measuring the equilibrium constant of a keto-enol tautomerism using benchtop NMR. [URL: https://www.thermofisher.com/document-connect/document-connect.html?url=https://assets.thermofisher.com/TFS-Assets/AMD/Application-Notes/an-52327-nmr-keto-enol-tautomerism-an52327-en.pdf]

- Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry_(McMurry)/13%3A_Structure_Determination_-Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_13C_NMR_Spectroscopy-_Signal_Averaging_and_FT-NMR]

- Oregon State University. (n.d.). 13C NMR Chemical Shifts. [URL: https://orgchemboulder.com/Spectroscopy/nmr/c13nmr.shtml]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. glaserr.missouri.edu [glaserr.missouri.edu]

- 3. Keto-Enol Tautomerism | Chem Lab [chemlab.truman.edu]

- 4. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

- 5. cores.research.asu.edu [cores.research.asu.edu]

- 6. Structural Studies of β-Diketones and Their Implications on Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. benchchem.com [benchchem.com]

- 12. Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in β-Ketoamides: A Nuclear Magnetic Resonance Study [scirp.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Mass spectrometry analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

Foreword: A Molecule-Centric Approach to Mass Spectrometry

In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. Mass spectrometry (MS) stands as an unparalleled analytical technique, offering profound insights into molecular weight, structure, and purity.[1][2] This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric methodology, focusing specifically on this compound. This compound, with its unique structural motifs—a brominated aromatic ring, a β-ketoester system, and multiple carbonyl groups—presents a distinct analytical challenge and an opportunity to demonstrate a sophisticated, tailored mass spectrometry workflow.

Our audience—researchers, medicinal chemists, and drug development professionals—understands that true analytical expertise lies not in simply operating an instrument, but in the rationale behind every decision, from sample preparation to the final interpretation of fragmentation data. This document is structured to illuminate that causality, providing not just protocols, but the scientific reasoning that underpins them. We will explore the critical choices in ionization, the predictive power of fragmentation analysis, and the self-validating nature of a well-designed MS/MS experiment.

Analyte Profile: Understanding this compound

Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This knowledge directly informs our choice of solvents, ionization techniques, and expected spectral features. As an intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its unambiguous identification is a critical quality control step.[3]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| Molecular Formula | C₁₁H₉BrO₄ | PubChem[4] |

| Average Molecular Weight | 285.09 g/mol | PubChem[4] |

| Monoisotopic Mass | 283.96842 Da | PubChem[4] |

| Canonical SMILES | COC(=O)C(=O)CC(=O)C1=CC(=CC=C1)Br | PubChem[4] |

| Key Structural Features | Bromophenyl group, β-dicarbonyl system, methyl ester | N/A |

The presence of bromine is a crucial analytical handle. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[5] Consequently, any mass spectrum of a bromine-containing ion will exhibit a characteristic pair of peaks (an "isotopic doublet") separated by approximately 2 Da, with nearly equal intensity. This provides an immediate and powerful confirmation of the presence of bromine in the molecular ion and any subsequent fragments retaining the bromine atom.

The Analytical Workflow: A Validating System

A robust mass spectrometry analysis is a sequential process where each step builds upon the last, creating a logical and self-validating workflow. The diagram below outlines the strategic approach for analyzing this compound.

Caption: Strategic workflow for MS analysis of the target analyte.

Experimental Protocols: From Sample to Spectrum

Sample Preparation: The Foundation of Quality Data

The goal of sample preparation is to present the analyte to the ion source in a clean, compatible solution at an optimal concentration.[6][7] For a relatively pure standard like this compound, the protocol is straightforward but critical.

Protocol: Standard Preparation for LC-MS Infusion

-

Stock Solution Preparation: Accurately weigh ~1 mg of the analyte and dissolve it in 1.0 mL of a suitable solvent (e.g., HPLC-grade acetonitrile or methanol) to create a 1 mg/mL stock solution. The polar carbonyl and ester groups ensure good solubility in these common reversed-phase solvents.

-

Working Solution Dilution: Perform a serial dilution of the stock solution with the same solvent to achieve a final concentration in the range of 1-10 µg/mL. This concentration is typically sufficient for modern ESI and APCI sources.

-

Filtration (Mandatory for LC systems): Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE) to remove any particulates that could clog the delicate tubing of an LC system or the mass spectrometer's sample capillary.[8]

-

Solvent Modification (If Necessary): For electrospray ionization, adding a small amount of an acid modifier (e.g., 0.1% formic acid) to the final solution can enhance protonation and improve signal intensity in positive ion mode.

Causality: Using high-purity solvents minimizes background noise and the formation of unwanted adducts. Filtration is a non-negotiable step to protect the instrument and ensure reproducible flow rates.[8] The concentration is chosen to be within the linear dynamic range of the detector, avoiding signal saturation.

Ionization Method Selection: The Critical Interface

The choice of ionization technique is dictated by the analyte's properties. For a thermally stable small molecule with moderate polarity, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are primary candidates.[9][10]

| Technique | Principle | Suitability for Analyte | Expected Ions (Positive Mode) |

| Electrospray Ionization (ESI) | Ionizes analytes from a liquid solution via a high-voltage spray, creating fine, charged droplets from which ions are desorbed.[11] | High. The multiple oxygen atoms provide sites for protonation, making it amenable to ESI. | [M+H]⁺ , [M+Na]⁺, [M+K]⁺ |

| Atmospheric Pressure Chemical Ionization (APCI) | A heated nebulizer vaporizes the sample, which is then ionized by gas-phase reactions initiated by a corona discharge.[10][12] | High. The compound is thermally stable and has a molecular weight well under 1500 Da, making it ideal for APCI.[9] | [M+H]⁺ |

| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Analyte is co-crystallized with a UV-absorbing matrix. A laser desorbs and ionizes the analyte. | Moderate. While possible, MALDI for small molecules can be challenging due to matrix-related ion interference in the low-mass region.[13][14] | [M+H]⁺ , [M+Na]⁺, [M+K]⁺ |

Recommendation: ESI is the preferred starting point due to its soft nature and high efficiency for polar molecules. APCI serves as an excellent alternative, particularly if matrix effects from a complex sample mixture are a concern in ESI.[12]

Protocol: Instrument Setup for ESI-MS (Positive Ion Mode)

-

Ionization Mode: Positive Ion Electrospray (ESI+).

-

Capillary Voltage: 3.5 – 4.5 kV. Rationale: This voltage is required to generate a stable Taylor cone and efficient spray.

-

Nebulizer Gas (N₂): 30 – 50 psi. Rationale: This gas aids in the formation of fine droplets, facilitating solvent evaporation.

-

Drying Gas (N₂) Flow: 8 – 12 L/min.

-

Drying Gas Temperature: 300 – 350 °C. Rationale: This heated gas assists in desolvation of the charged droplets to release gas-phase ions.

-

Mass Range (Full Scan): m/z 100 – 500. Rationale: This range comfortably covers the expected molecular ion and potential adducts.

Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

While a full scan (MS1) confirms the molecular weight, tandem mass spectrometry (MS/MS) provides definitive structural proof by generating a fragmentation "fingerprint."[15][16] The process involves selecting the molecular ion (now called the precursor ion), fragmenting it through collision-induced dissociation (CID), and analyzing the resulting product ions.[17]

Predicted Fragmentation Pathways

The structure of this compound suggests several logical cleavage points. The most stable fragments are those that result from the cleavage of weaker bonds or lead to the formation of resonance-stabilized ions.[18] The β-ketoester moiety is particularly prone to characteristic fragmentations.[19]

Caption: Predicted fragmentation cascade for protonated analyte.

Key Predicted Fragments:

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Structure / Loss | Rationale |

| 285 / 287 | [M+H]⁺ (Precursor) | Protonated molecular ion. |

| 253 / 255 | [M+H - CH₃OH]⁺ | Loss of methanol is a common pathway for methyl esters. |

| 183 / 185 | [BrC₆H₄CO]⁺ | Cleavage of the C-C bond between the carbonyls yields the highly stable 3-bromobenzoyl cation. This is expected to be a major, high-intensity fragment.[18] |

| 155 / 157 | [BrC₆H₄]⁺ | Subsequent loss of carbon monoxide (CO) from the benzoyl cation is a classic fragmentation pathway for aromatic ketones. |

| 59 | [COOCH₃]⁺ | Formation of the methoxycarbonyl cation. |

Protocol for MS/MS Product Ion Scan

-

Instrument Mode: Switch to MS/MS or Product Ion Scan mode.

-

Precursor Ion Selection: Set the quadrupole (Q1) to isolate the protonated molecular ion. Given the isotopic split, it is best to set an isolation window that includes both m/z 285 and 287, or to perform separate experiments on each peak.

-

Collision Gas: Use an inert gas, typically Argon or Nitrogen.

-

Collision Energy (CE): Apply a range of collision energies (e.g., ramp from 10 to 40 eV). Rationale: Low CE will produce minimal fragmentation (e.g., loss of methanol), while higher CE will induce more extensive fragmentation, revealing core structures like the bromobenzoyl cation.

-

Mass Analyzer (Q3/TOF): Scan a mass range appropriate for the fragments, such as m/z 50-300.

Trustworthiness through Validation: The observation of the predicted fragments, each displaying the correct 1:1 isotopic signature for bromine, provides multi-layered confirmation of the analyte's structure. The fragmentation pattern is a self-validating system; it must be fully consistent with the proposed chemical structure. Any deviation would indicate either an incorrect structure or an unexpected gas-phase rearrangement reaction requiring further investigation.

Conclusion: A Synthesis of Data and Logic

The mass spectrometric analysis of this compound is a prime example of a modern, logic-driven analytical workflow. By leveraging the molecule's inherent chemical properties—its polarity for ESI, its thermal stability for APCI, and its unique bromine isotopic signature—we can achieve unambiguous identification. Tandem mass spectrometry elevates this analysis from simple mass measurement to definitive structural elucidation. The fragmentation pattern, predictable from fundamental chemical principles, serves as the ultimate arbiter of identity. For professionals in drug discovery and development, mastering this molecule-centric approach is not just an academic exercise; it is a prerequisite for ensuring the integrity and quality of novel chemical entities on the path to becoming future therapeutics.[1][20]

References

- A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules. Analyst (RSC Publishing).

- A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. Analyst (RSC Publishing).

- A novel strategy for MALDI-TOF MS analysis of small molecules. Journal of the American Society for Mass Spectrometry - ACS Publications.

-

This compound. PubChem. Available at: [Link]

-

Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. PMC - NIH. Available at: [Link]

-

How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

-

A new combination MALDI matrix for small molecule analysis: application to imaging mass spectrometry for drugs and metabolites. R Discovery. Available at: [Link]

-

Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality. Pharma Focus America. Available at: [Link]

-

Prepping Small Molecules for Mass Spec. Biocompare.com. Available at: [Link]

-

Tandem mass spectrometry. Wikipedia. Available at: [Link]

-

ANALYTICAL TECHNIQUES FOR TRACE ORGANIC-COMPOUNDS .4. TANDEM MASS-SPECTROMETRY FOR ORGANIC TRACE ANALYSIS - (TECHNICAL REPORT). ResearchGate. Available at: [Link]

-

Mass Spectrometry Sample Preparation Guide. Organomation. Available at: [Link]

-

Sample preparation in mass spectrometry. Wikipedia. Available at: [Link]

-

Tandem Mass Spectroscopy in Diagnosis and Clinical Research. PMC - NIH. Available at: [Link]

-

How is Mass Spectrometry Used in Drug Development?. PharmaFeatures. Available at: [Link]

-

Quickly Understand Tandem Mass Spectrometry (MS/MS). YouTube. Available at: [Link]

-

Atmospheric-pressure chemical ionization. Wikipedia. Available at: [Link]

-

Atmospheric Pressure Chemical Ionization (APCI). National MagLab. Available at: [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]

-

Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available at: [Link]

-

mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

-

Mass Spectra of β-Keto Esters. ResearchGate. Available at: [Link]

-

Negative Paper Spray Ionization Mass Spectrometry for the Determination of Endocrine-Disrupting Chemicals with Application to Paraben Analysis in Cosmetics. MDPI. Available at: [Link]

Sources

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | C11H9BrO4 | CID 17024761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. savemyexams.com [savemyexams.com]

- 6. biocompare.com [biocompare.com]

- 7. organomation.com [organomation.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 10. Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry [labx.com]

- 11. mdpi.com [mdpi.com]

- 12. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]

- 13. A general purpose MALDI matrix for the analyses of small organic, peptide and protein molecules - Analyst (RSC Publishing) [pubs.rsc.org]

- 14. Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 16. Tandem Mass Spectroscopy in Diagnosis and Clinical Research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. chemguide.co.uk [chemguide.co.uk]

- 19. researchgate.net [researchgate.net]

- 20. pharmafocusamerica.com [pharmafocusamerica.com]

A Technical Guide to the Infrared Spectroscopy of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate

This in-depth technical guide provides a comprehensive examination of the infrared (IR) spectrum of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of the molecule's vibrational spectroscopy, details a robust experimental protocol for spectral acquisition, and offers a thorough analysis of the expected spectral features. The content herein is structured to provide not just procedural steps, but a deep-seated understanding of the causality behind the spectroscopic observations and experimental design.

Foundational Principles: Understanding the Vibrational Landscape

Infrared spectroscopy is a powerful analytical technique that probes the vibrational transitions within a molecule.[1][2][3] When a molecule is irradiated with infrared light, it absorbs energy at frequencies that correspond to its natural modes of vibration.[2][4] This absorption results in a unique spectral fingerprint, providing invaluable information about the functional groups present and the overall molecular structure.[2][5]

This compound is a multifaceted molecule possessing a rich array of functional groups, each with characteristic vibrational frequencies. The key structural components that will dominate the IR spectrum are:

-

An Aromatic Ring: The benzene ring exhibits characteristic C-H and C=C stretching and bending vibrations.[4][6][7]

-

A Bromo Substituent: The carbon-bromine bond has a characteristic stretching vibration in the fingerprint region of the spectrum.

-

A β-Keto Ester System: This includes two carbonyl groups (a ketone and an ester) and is susceptible to keto-enol tautomerism, which can significantly influence the IR spectrum.[3][8]

The interplay of these functional groups, including electronic effects such as conjugation, will dictate the precise wavenumbers of the absorption bands.

The Molecule of Interest: this compound

A clear understanding of the molecular structure is paramount to interpreting its infrared spectrum.

Caption: Chemical structure of this compound.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

For a solid sample such as this compound, Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy is the technique of choice. ATR offers significant advantages, including minimal sample preparation and the ability to analyze samples in their native solid state.[8][9][10]

Rationale for ATR-FTIR

The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[8] The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a short distance into the sample placed in intimate contact with the crystal.[8] This interaction with the sample results in the attenuation of the IR beam at specific frequencies, generating the absorption spectrum.[8] The limited penetration depth of the evanescent wave makes ATR particularly suitable for strongly absorbing solid samples.

Step-by-Step Experimental Workflow

The following protocol outlines the acquisition of an ATR-FTIR spectrum.

Caption: Workflow for ATR-FTIR analysis.

Protocol Details:

-

Instrument Preparation: The FTIR spectrometer should be purged with dry nitrogen or air to minimize interference from atmospheric water and carbon dioxide.

-

Background Scan: A background spectrum of the clean, empty ATR crystal is recorded. This is crucial for correcting for instrument and environmental absorptions.

-

Sample Application: A small, representative amount of solid this compound is placed onto the ATR crystal.

-

Pressure Application: A consistent pressure is applied to the sample to ensure intimate contact with the crystal surface. This is critical for obtaining a high-quality, reproducible spectrum.

-

Data Acquisition: The sample spectrum is acquired. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.

-

Data Processing: The instrument software automatically subtracts the background spectrum and performs a Fourier transform to generate the final IR spectrum. An ATR correction can be applied to account for the wavelength-dependent penetration depth of the evanescent wave, making the spectrum appear more like a traditional transmission spectrum.

Spectral Analysis and Interpretation

The infrared spectrum of this compound is predicted to exhibit a series of distinct absorption bands corresponding to its various functional groups. The following table summarizes the expected characteristic absorptions.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium |

| ~2960 | C-H Stretch | Methyl Group (-OCH₃) | Medium |

| ~1740 | C=O Stretch | Ester Carbonyl | Strong |

| ~1690 | C=O Stretch | Ketone Carbonyl (conjugated) | Strong |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1440 | C-H Bend | Methyl Group (-OCH₃) | Medium |

| 1300 - 1100 | C-O Stretch | Ester | Strong |

| 900 - 675 | C-H Out-of-Plane Bend | Aromatic Ring | Strong |

| 690 - 515 | C-Br Stretch | Aryl Bromide | Medium to Strong |

Detailed Band Assignments and Rationale

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of the benzene ring will give rise to C-H stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.[6][7][11] These peaks are typically of medium intensity.

-

Aliphatic C-H Stretching (~2960 cm⁻¹): The methyl group of the ester will exhibit C-H stretching absorptions in this region.

-

Carbonyl Stretching Region (1800 - 1650 cm⁻¹): This region is of particular diagnostic importance.

-

Ester C=O Stretch (~1740 cm⁻¹): Saturated aliphatic esters typically show a strong C=O stretching band in the 1750-1735 cm⁻¹ range.[12] The α-keto group in the target molecule will have an electron-withdrawing effect, which may slightly increase this frequency.

-

Ketone C=O Stretch (~1690 cm⁻¹): The ketone carbonyl is conjugated with the aromatic ring. This conjugation delocalizes the pi electrons, weakening the C=O double bond and lowering its stretching frequency compared to a simple aliphatic ketone (typically ~1715 cm⁻¹).[13][14][15]

-

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): The carbon-carbon stretching vibrations within the aromatic ring typically appear as a series of bands in this region.[6][7][11]

-

C-O Stretching (1300 - 1100 cm⁻¹): The C-O stretching of the ester group will produce strong and broad absorptions in this fingerprint region.

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of these strong bands can be indicative of the substitution pattern on the aromatic ring.[11] For a meta-disubstituted ring, characteristic bands are expected in this range.

-

C-Br Stretching (690 - 515 cm⁻¹): The stretching vibration of the carbon-bromine bond is expected in the lower frequency region of the spectrum.[5][16][17][18]

The Influence of Keto-Enol Tautomerism

β-keto esters can exist in equilibrium with their enol tautomer.[3][8]

Caption: Keto-enol tautomerism in β-keto esters.

If a significant amount of the enol form is present at equilibrium, the IR spectrum will show additional or broadened peaks. The enol form would be characterized by:

-

A broad O-H stretching band (around 3200-2500 cm⁻¹) due to intramolecular hydrogen bonding.

-

A C=C stretching band (around 1650 cm⁻¹) from the enol double bond.

-

A shift in the carbonyl stretching frequencies due to conjugation and hydrogen bonding.

The presence and intensity of these enol-related bands will depend on factors such as the solvent used (if any) and the temperature.[8]

Conclusion

The infrared spectrum of this compound provides a wealth of information for its structural confirmation and characterization. By employing ATR-FTIR spectroscopy, a high-quality spectrum can be readily obtained. A systematic analysis of the spectrum, focusing on the characteristic absorption bands of the aromatic ring, bromo substituent, and the β-keto ester functionality, allows for a confident identification of the compound. Particular attention should be paid to the carbonyl region, as the distinct stretching frequencies of the ester and conjugated ketone, along with any evidence of keto-enol tautomerism, are key diagnostic features. This guide provides the foundational knowledge and practical framework for researchers to effectively utilize infrared spectroscopy in the study of this and similar molecules.

References

-

Attenuated total reflectance - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Attenuated Total Reflectance (ATR). (n.d.). Bruker. Retrieved January 4, 2026, from [Link]

-

Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. (n.d.). Specac. Retrieved January 4, 2026, from [Link]

-

Carbonyl compounds - IR - spectroscopy. (n.d.). Retrieved January 4, 2026, from [Link]

-

Infrared Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved January 4, 2026, from [Link]

-

IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved January 4, 2026, from [Link]

-

16.4: Spectroscopic Properties. (2021, July 31). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

IR Spectroscopy Tutorial: Esters. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

-

Ester infrared spectra. (2015, January 12). Organic Spectroscopy International. Retrieved January 4, 2026, from [Link]

-

The Infrared Absorption Spectra of Cyclic β-Ketoesters. (1952). Journal of the American Chemical Society, 74(15), 3959–3961. [Link]

-

Infrared spectroscopy - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

What Is Infrared Spectroscopy? Fundamentals & Applications. (2024, January 31). Excedr. Retrieved January 4, 2026, from [Link]

-

Infrared (IR) Spectroscopy- Definition, Principle, Parts, Uses. (2022, January 8). Microbe Notes. Retrieved January 4, 2026, from [Link]

-

Principles of infrared spectroscopy (1) Molecular vibrations and infrared absorption. (2020, October 6). Shimadzu. Retrieved January 4, 2026, from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

-

This compound. (n.d.). PubChem. Retrieved January 4, 2026, from [Link]

- 10 Typical IR Absorptions of Aromatic Compounds. (n.d.). In Introduction to Spectroscopy (pp. 55-57). Georg Thieme Verlag.

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved January 4, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (n.d.). In Organic Chemistry: A Tenth Edition. OpenStax. Retrieved January 4, 2026, from [Link]

-

15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 4, 2026, from [Link]

-

IR: alkyl halides. (n.d.). University of Colorado Boulder. Retrieved January 4, 2026, from [Link]

-

C-X C-CL C-BR C - H: IR Spectroscopy Tutorial: Alkyl Halides. (n.d.). Scribd. Retrieved January 4, 2026, from [Link]

-

Ethyl benzoylacetate. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

Methyl pyruvate. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

-

3'-Bromoacetophenone. (n.d.). NIST Chemistry WebBook. Retrieved January 4, 2026, from [Link]

Sources

- 1. 3'-Bromoacetophenone | C8H7BrO | CID 16502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. royalsocietypublishing.org [royalsocietypublishing.org]

- 3. researchgate.net [researchgate.net]

- 4. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. Ethyl benzoylacetate [webbook.nist.gov]

- 10. Methyl pyruvate(600-22-6) IR Spectrum [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. proprep.com [proprep.com]

- 13. Ethyl benzoylacetate(94-02-0) IR Spectrum [m.chemicalbook.com]

- 14. Ethyl benzoylacetate [webbook.nist.gov]

- 15. 3'-Bromoacetophenone(2142-63-4) IR Spectrum [chemicalbook.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orgchemboulder.com [orgchemboulder.com]

- 18. scribd.com [scribd.com]

The Strategic Role of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate in a Postulated Convergent Synthesis of the Raltegravir Core

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide explores the potential and strategic role of Methyl 4-(3-bromophenyl)-2,4-dioxobutanoate as a key starting material in a novel, convergent synthesis strategy for the pyrimidinone core of Raltegravir, a potent HIV integrase inhibitor. While established manufacturing routes for Raltegravir are well-documented, this whitepaper delves into a chemically plausible, alternative pathway designed to offer researchers a flexible and potentially advantageous approach for analog synthesis and process development. By leveraging the inherent reactivity of this substituted β-ketoester, this proposed synthesis offers a unique perspective on the construction of Raltegravir's central heterocyclic scaffold.

Introduction: The Synthetic Challenge of Raltegravir

Raltegravir (Isentress®) marked a significant advancement in antiretroviral therapy as the first approved HIV-1 integrase strand transfer inhibitor[1]. Its complex, highly functionalized structure, centered around a hydroxypyrimidinone core, presents a considerable synthetic challenge. The core must be constructed with precise control over substituent placement, particularly the N-methylation, to ensure biological activity.

The majority of publicly documented syntheses of Raltegravir build the pyrimidinone ring from acyclic precursors, such as derivatives of 2-amino-2-methylpropanenitrile and dialkyl acetylenedicarboxylates[2][3]. While effective, these linear approaches can sometimes involve sensitive intermediates and require careful control of reaction conditions to avoid impurity formation, such as O-methylation[3]. This guide proposes a convergent approach, starting with a pre-functionalized aromatic building block, this compound, to construct a key pyrimidinone intermediate.

A Postulated Convergent Synthesis Pathway

This section outlines a hypothetical, yet chemically sound, synthetic route to a key pyrimidinone intermediate of Raltegravir, starting from this compound. The core of this strategy lies in the classical and robust reaction between a 1,3-dicarbonyl compound and an amidine to form a pyrimidine ring.

Figure 1: A high-level overview of the proposed convergent synthesis pathway for Raltegravir, initiating from this compound.

Rationale for the Convergent Approach

The use of this compound offers several theoretical advantages:

-

Convergence: It allows for the late-stage introduction of the complex side chain of Raltegravir via well-established cross-coupling chemistries on the bromo-substituent. This can improve overall yield and allow for the rapid synthesis of analogs.

-

Robust Ring Formation: The cyclocondensation to form the pyrimidinone ring is a high-yielding and well-understood transformation.

-

Potential for Improved Purity: By building the core with the aromatic portion already in place, certain side reactions associated with linear syntheses might be avoided.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed, hypothetical protocols for the key transformations in the proposed synthesis.

Step 1: Synthesis of the Brominated Pyrimidinone Intermediate

The cornerstone of this proposed synthesis is the cyclocondensation reaction between this compound and a suitable amidine. For the synthesis of the Raltegravir core, a protected form of 2-amino-2-methylpropanimidamide would be the ideal reaction partner.

Reaction Scheme:

Figure 2: Cyclocondensation to form the brominated pyrimidinone core.

Protocol:

-

To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add the protected 2-amino-2-methylpropanimidamide (1.1 eq).

-

Add a catalytic amount of a non-nucleophilic base, such as sodium ethoxide or DBU (0.1 eq), to facilitate the reaction.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield the desired brominated pyrimidinone intermediate.

Causality Behind Experimental Choices:

-

Solvent: Protic solvents like ethanol can facilitate the condensation and help to solubilize the starting materials.

-

Base: A catalytic amount of base is often sufficient to promote the initial condensation and subsequent cyclization. A non-nucleophilic base is chosen to avoid side reactions with the ester functionality.

-

Protection Strategy: The use of a protecting group on the 2-amino-2-methylpropanimidamide, such as a Boc or Cbz group, is crucial to prevent self-condensation and other side reactions.

Step 2: Introduction of the Side Chain via Cross-Coupling

The bromo-substituent on the pyrimidinone intermediate serves as a versatile handle for introducing the 5-methyl-1,3,4-oxadiazole-2-carboxamide side chain of Raltegravir. This can be achieved through various palladium-catalyzed cross-coupling reactions.

Protocol (Suzuki Coupling Example):

-

In a reaction vessel purged with an inert atmosphere (e.g., argon or nitrogen), combine the brominated pyrimidinone intermediate (1.0 eq), the appropriate boronic acid or ester derivative of the side chain (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Heat the reaction mixture to a temperature conducive for the coupling reaction, typically between 80-110 °C.

-

Monitor the reaction by LC-MS. Upon completion, cool the mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate.

-

Purify by column chromatography to obtain the functionalized pyrimidinone.

Subsequent Steps to Raltegravir

Following the successful introduction of the side chain, the synthesis would proceed through established steps, including:

-

N-Methylation: Selective methylation at the N1 position of the pyrimidinone ring. This is a critical step, and various reagents and conditions have been developed to favor N- over O-methylation[3].

-

Amidation: Coupling of the methyl ester with 4-fluorobenzylamine to form the final amide bond.

-

Deprotection: If a protecting group was used on the amidine, a final deprotection step would be necessary.

Data Presentation and Comparison

The following table provides a hypothetical comparison of key metrics for the proposed convergent synthesis versus a traditional linear approach.

| Metric | Traditional Linear Synthesis | Proposed Convergent Synthesis | Rationale for Proposed Advantage |

| Overall Yield | 20-30% | Potentially >35% | Convergent strategies often lead to higher overall yields. |

| Number of Steps | 8-10 | 7-9 | May offer a slightly shorter or more efficient route. |

| Key Challenge | Selective N-methylation | Synthesis of the boronic acid/ester side chain | Shifts the complexity to an earlier stage. |

| Flexibility for Analog Synthesis | Requires re-synthesis from early intermediates | High - allows for variation in the cross-coupling partner | Enables rapid exploration of structure-activity relationships. |

Conclusion

The proposed synthesis of the Raltegravir pyrimidinone core utilizing this compound presents a compelling, albeit theoretical, alternative to established routes. This convergent strategy offers potential advantages in terms of yield, flexibility, and efficiency. While this guide provides a foundational framework, further experimental validation is necessary to fully realize its potential. For researchers in drug discovery and process development, this approach could unlock new avenues for the synthesis of Raltegravir and its next-generation analogs.

References

-

Raltegravir - Wikipedia. Available at: [Link]

-

Development of a Second-Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium - ACS Publications. Available at: [Link]

-

Development of a Second- Generation, Highly Efficient Manufacturing Route for the HIV Integrase Inhibitor Raltegravir Potassium | Request PDF - ResearchGate. Available at: [Link]

-

Synthesis of Raltegravir (2) by Vincenzo Summa et al. - ResearchGate. Available at: [Link]

-

A Newfangled Synthesis of Integrase Inhibitor Drug Substance Raltegravir Potassium - Asian Publication Corporation. Available at: [Link]

-

Raltegravir, elvitegravir, and metoogravir: the birth of "me-too" HIV-1 integrase inhibitors. Available at: [Link]

-

Improved synthesis of raltegravir | Journal of China Pharmaceutical University;(6): 297-301, 2009. | WPRIM. Available at: [Link]

-